N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester

Description

Properties

IUPAC Name |

methyl (2S)-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJDHYOKKOEQDI-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559042 | |

| Record name | Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120033-58-1 | |

| Record name | Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester: A Cell-Permeable Glutathione Prodrug and Synthetic Intermediate

This guide provides a comprehensive technical overview of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester, a chemically modified derivative of L-Glutathione (GSH). Designed for researchers in cellular biology, pharmacology, and drug development, this document delves into the molecule's synthesis, mechanism of action as a cell-permeable prodrug, and its applications as a versatile synthetic building block. We will explore the causal logic behind its design and provide practical, field-proven insights and protocols for its use.

Introduction: Overcoming the Glutathione Delivery Challenge

L-Glutathione (γ-L-glutamyl-L-cysteinyl-glycine; GSH) is the most abundant non-protein thiol in mammalian cells, with intracellular concentrations reaching up to 10 mM.[1] It is a cornerstone of cellular defense, participating in the detoxification of xenobiotics, neutralization of reactive oxygen species (ROS), maintenance of the cellular redox state, and regulation of cell signaling pathways.[1][2]

Despite its critical role, the therapeutic and experimental utility of exogenous GSH is severely limited by its physicochemical properties. With two free carboxyl groups and a free amine, GSH is a hydrophilic, charged molecule at physiological pH, resulting in a low octanol-water partition coefficient (Log P = -3.1) and high aqueous solubility (252.7 mg/mL).[3] Consequently, GSH cannot efficiently cross the lipophilic cell membrane to supplement intracellular stores.[4] Furthermore, oral administration is ineffective as GSH is rapidly degraded by gamma-glutamyl transpeptidase in the gastrointestinal tract.[5]

To circumvent these limitations, researchers have developed prodrug strategies. A common approach involves masking the charged carboxyl groups by esterification, creating more lipophilic compounds like Glutathione Monoethyl Ester (GEE) or Diethyl Ester (GDE).[1][6] These esters can diffuse across the cell membrane and are subsequently hydrolyzed by intracellular non-specific esterases to release GSH.[6][7]

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester represents a further refinement of this strategy. By protecting both carboxyl groups as methyl esters and the N-terminal amine with a tert-butyloxycarbonyl (Boc) group, the molecule is rendered significantly more lipophilic, enhancing its potential for passive diffusion into cells. This dual-protection strategy also makes it a valuable, stable intermediate for complex chemical syntheses.

Physicochemical Properties and Structure

The addition of the lipophilic Boc and methyl ester groups fundamentally alters the properties of the parent GSH molecule, transforming it from a water-soluble tripeptide into an organic-soluble synthetic intermediate.

Key Properties

| Property | Value | Source |

| CAS Number | 120033-58-1 | [8] |

| Molecular Formula | C₁₇H₂₉N₃O₈S | [8] |

| Molecular Weight | 435.49 g/mol | [8][9] |

| Appearance | White Crystalline Solid | [10] |

| Synonyms | N-Boc-L-glutathione dimethyl ester, N-[(1,1-Dimethylethoxy)carbonyl]-L-γ-glutamyl-L-cysteinyl-glycine Dimethyl Ester | [9] |

| Solubility | Soluble in organic solvents like CH₂Cl₂, EtOAc, and MeOH. Poorly soluble in water. | [10] |

| Storage | 2-8°C, under inert atmosphere | [9] |

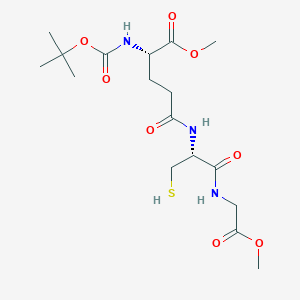

Chemical Structure

The structure features three key modifications compared to native GSH:

-

N-terminal Boc Group: Protects the glutamyl amine, neutralizing its charge and preventing unwanted N-acylation reactions.

-

γ-Glutamyl Methyl Ester: Masks the first carboxyl group.

-

Glycyl Methyl Ester: Masks the second carboxyl group.

The central cysteine residue, with its critical thiol (-SH) group, remains unprotected, making it available for conjugation reactions when used as a synthetic intermediate.

Caption: Chemical structure of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester.

Synthesis and Purification

The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable methods start from either L-glutathione disulfide (GSSG) or L-glutathione (GSH).[10][11]

Rationale of the Synthetic Strategy

The synthesis starting from GSSG is often preferred as the disulfide starting material is less prone to aerial oxidation than the free thiol GSH. The core logic is:

-

Esterification First: The carboxyl groups are esterified first under acidic conditions (Fischer esterification). This step simultaneously protects the carboxyl groups and protonates the amino groups, preventing them from reacting.

-

N-Protection: The amino groups of the GSSG tetramethyl ester are then protected with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Disulfide Cleavage: The final step is a mild reduction of the disulfide bond to yield two molecules of the desired product.

Caption: Workflow for the synthesis of the title compound from GSSG.

Experimental Protocol: Synthesis from GSSG

This protocol is adapted from the method described by Falck et al.[10]

Step 1: Fischer Esterification of L-Glutathione Disulfide (GSSG)

-

Suspend L-glutathione disulfide (1 equiv.) in anhydrous methanol (approx. 80 mL per 1 g of GSSG) in a flask equipped with a stir bar and a gas inlet tube.

-

Cool the suspension to 0°C in an ice bath.

-

Bubble dry HCl gas through the stirred suspension until the solution is saturated.

-

Remove the ice bath and allow the mixture to stir at room temperature for 72-80 hours. The suspension will gradually dissolve.

-

Remove the solvent and excess HCl in vacuo using a rotary evaporator. Dry the resulting colorless gum under high vacuum for 24 hours to yield the tetramethyl ester dihydrochloride salt. This crude intermediate is typically used directly in the next step without further purification.

Step 2: N-Protection with Boc₂O

-

Dissolve the crude tetramethyl ester dihydrochloride salt (1 equiv.) in a mixture of THF and water.

-

Add sodium bicarbonate (NaHCO₃, approx. 4.5 equiv.) to neutralize the HCl salt and establish basic conditions.

-

Add Di-tert-butyl dicarbonate (Boc₂O, approx. 2.2 equiv.) to the solution.

-

Stir the mixture vigorously at room temperature for 24-30 hours.

-

Extract the aqueous mixture with ethyl acetate (EtOAc). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude Bis-N-tBoc L-glutathione tetramethyl ester disulfide.

Step 3: Disulfide Cleavage

-

Dissolve the crude disulfide intermediate from Step 2 (1 equiv.) in a degassed 2:1 mixture of n-propanol and water.

-

Bubble argon through the solution for 15 minutes to ensure an inert atmosphere.

-

Add tributylphosphine (Bu₃P, approx. 1.7 equiv.) dropwise to the solution.

-

Stir the reaction under an argon atmosphere at room temperature for 4 hours.

-

Remove the n-propanol in vacuo. Extract the remaining aqueous solution with dichloromethane (CH₂Cl₂).

-

Combine the organic extracts, wash with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

-

Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product as a white, crystalline solid.

Mechanism of Action as a Cell-Permeable Prodrug

The primary application of this molecule in a biological context is to serve as a delivery vehicle to increase intracellular GSH levels. The mechanism relies on its enhanced lipophilicity and the presence of ubiquitous intracellular enzymes.

-

Membrane Permeation: Native GSH is repelled by the lipid bilayer. The masking of its three charged groups (two carboxyl, one amino) with nonpolar ester and Boc functionalities dramatically increases the molecule's lipophilicity, allowing it to passively diffuse across the cell membrane into the cytoplasm.

-

Intracellular Ester Hydrolysis: Once inside the cell, the two methyl ester groups are rapidly cleaved by non-specific intracellular esterases (carboxylesterases), which are abundant in the cytoplasm of most mammalian cells.[6][12] This hydrolysis exposes the free carboxyl groups, trapping the molecule within the cell.

-

Deprotection of N-Boc Group: The final step required to release native, functional GSH is the cleavage of the N-Boc protecting group. In synthetic chemistry, this is typically achieved under strong acidic conditions (e.g., trifluoroacetic acid), which are not present in the cytoplasm.[13] The intracellular deprotection mechanism is less characterized but may occur slowly via enzymatic pathways or within the acidic microenvironments of organelles like lysosomes if the compound is taken up via endocytosis.[14][15] It is crucial for researchers to recognize that this final deprotection step may be the rate-limiting factor for the release of fully active GSH.

Caption: Presumed mechanism of intracellular delivery and activation of the prodrug.

Applications in Research

Tool for Modulating Intracellular GSH

The primary biological application is as a tool to artificially elevate intracellular GSH levels, bypassing the feedback-inhibited synthesis pathway.[1] This allows researchers to investigate the direct consequences of increased GSH concentration on cellular processes, including:

-

Oxidative Stress: Assessing the protective effects of elevated GSH against damage induced by ROS-generating compounds (e.g., H₂O₂, t-BOOH) or radiation.

-

Drug Resistance: Studying the role of GSH in conferring resistance to chemotherapeutic agents that are detoxified by GSH conjugation.[2]

-

Cell Signaling: Investigating how the cellular redox state, modulated by the GSH/GSSG ratio, influences specific signaling pathways.

Versatile Synthetic Intermediate

As described in the foundational literature, N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is an excellent building block for the synthesis of S-glutathione conjugates.[10][11] The protection of the amine and carboxyl groups allows for highly specific modification at the nucleophilic thiol group of the cysteine residue. This is critical for synthesizing metabolites, drug-GSH adducts, and probes for studying glutathione S-transferases (GSTs).

Experimental Protocols for Application

Protocol: Augmentation of Intracellular GSH in Cultured Cells

This representative protocol provides a framework for using the compound to increase GSH levels in an adherent cell line. Optimization of concentration and incubation time is required for each cell type.

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10-100 mM) of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester in a sterile, cell culture-grade solvent such as DMSO.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed the cells of interest (e.g., HeLa, HepG2) in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of the experiment.

-

Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Treatment:

-

On the day of the experiment, remove the old culture medium.

-

Prepare fresh medium containing the desired final concentration of the prodrug (typically in the range of 100 µM to 1 mM). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%). Include a vehicle-only (DMSO) control.

-

Add the treatment medium to the cells and return them to the incubator.

-

-

Incubation:

-

Incubate the cells for a predetermined period (e.g., 2, 4, 8, or 12 hours) to allow for uptake and intracellular hydrolysis. A time-course experiment is recommended for initial characterization.

-

-

Cell Lysis and GSH Quantification:

-

After incubation, place plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable buffer (e.g., metaphosphoric acid or perchloric acid) to precipitate proteins and stabilize the thiols.

-

Scrape the cells, collect the lysate, and centrifuge to pellet the protein.

-

Quantify the total GSH in the supernatant using a standard method such as the Ellman's reagent (DTNB) assay or by a more specific HPLC-based method.

-

Protocol: General HPLC Analysis

Quantification of the intact prodrug or its metabolites requires a reverse-phase HPLC method.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Gradient Elution:

-

Start with a low percentage of Mobile Phase B (e.g., 10-20%).

-

Run a linear gradient to a high percentage of Mobile Phase B (e.g., 90%) over 20-30 minutes to elute the lipophilic compound.

-

Re-equilibrate the column at initial conditions before the next injection.

-

-

Detection: Monitor the elution profile at a wavelength of 210-220 nm, where the peptide and Boc groups absorb.

-

Quantification: Generate a standard curve using known concentrations of the purified compound to quantify its concentration in experimental samples.

Discussion and Expert Insights

Comparison with Other GSH-Modulating Agents

-

vs. N-Acetylcysteine (NAC): NAC is a precursor for cysteine, the rate-limiting amino acid in GSH synthesis.[1][16] It relies on the cell's enzymatic machinery (γ-glutamylcysteine synthetase and GSH synthetase) to produce new GSH. In contrast, N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester delivers the entire pre-formed GSH molecule, bypassing the synthesis pathway. This can be advantageous in cells where synthesis enzymes are compromised or when rapid elevation of GSH is required.[1]

-

vs. Glutathione Esters (GEE, GDE): This compound is structurally similar to GDE but with the added N-Boc protection. The primary advantage of the Boc group is in the context of chemical synthesis, where it prevents the nucleophilic amine from participating in side reactions. In a biological context, it further increases lipophilicity, which may enhance membrane transport. However, it also introduces an additional deprotection step that may be slow or inefficient in some cell types, potentially delaying the release of fully functional GSH compared to simple esters like GEE.[6]

Causality in Experimental Design

When choosing a GSH delivery agent, the experimental goal is paramount.

-

For studying de novo synthesis: Use NAC to provide the raw materials for the pathway.

-

For rapid, direct GSH delivery: Use a GSH ester like GEE or the title compound.

-

For chemical synthesis of S-conjugates: The dual-protected N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is the superior choice due to its stability and the selective reactivity of the thiol group.[11]

Conclusion

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a powerful and versatile molecule for chemical and biological research. As a synthetic intermediate, its protected structure offers precise control over thiol-based conjugation reactions. As a potential prodrug, it represents a logical extension of the glutathione ester strategy, designed for maximal lipophilicity to overcome the fundamental challenge of delivering GSH into cells. Researchers utilizing this compound should possess a clear understanding of its multi-step activation pathway and recognize that while ester cleavage is a well-established intracellular process, the fate of the N-Boc group in a biological milieu warrants careful consideration in the interpretation of experimental results.

References

-

Locigno, R., & Pincemail, J. (2012). Prodrug Approach for Increasing Cellular Glutathione Levels. Molecules, 17(10), 12303–12330. [Link]

-

Meister, A., Anderson, M. E., & Hwang, O. (1986). Transport of glutathione diethyl ester into human cells. Proceedings of the National Academy of Sciences, 83(19), 7177–7181. [Link]

-

Vessey, D. A., & Kelley, M. (2003). Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels. Journal of Controlled Release, 93(2), 209–217. [Link]

-

Loguercio, C., & Federspil, G. (2003). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. World Journal of Gastroenterology, 9(1), 119–123. [Link]

-

Falck, J. R., Sangras, B., & Capdevila, J. H. (2007). Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. Bioorganic & Medicinal Chemistry, 15(2), 1062–1066. [Link]

-

Falck, J. R., Sangras, B., & Capdevila, J. H. (2007). Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks. Bioorganic & Medicinal Chemistry, 15(2), 1062–1066. [Link]

-

Falck, J. R., Sangras, B., & Capdevila, J. H. (2007). Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks. Bioorganic & Medicinal Chemistry, 15(2), 1062–1066. [Link]

-

Pharmaffiliates. N-tert-Boc Glutathione Dimethyl Ester. [Link]

-

Ohtsuki, T., & Obika, S. (2019). Design, Synthesis, and Cellular Uptake of Oligonucleotides Bearing Glutathione-Labile Protecting Groups. Organic Letters, 21(4), 862–866. [Link]

-

Zhang, Y., & Li, Z. (2024). Glutathione-triggered prodrugs: Design strategies, potential applications, and perspectives. Medicinal Research Reviews, 44(1), e22007. [Link]

-

Meister, A. (1989). Intracellular cysteine and glutathione delivery systems. Methods in Enzymology, 166, 126–137. [Link]

-

Mudd, J. B. (1966). S-Acyl Glutathione Thioesterase of Plant Tissue. Archives of Biochemistry and Biophysics, 117(1), 216–219. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Preformulation studies of l-glutathione: physicochemical properties, degradation kinetics, and in vitro cytotoxicity investigations. Drug Development and Industrial Pharmacy, 44(11), 1835–1842. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Ercal, N., & Treeratphan, P. (2021). An Orally Bioavailable (Mice) Prodrug of Glutathione. Pharmaceuticals, 14(6), 565. [Link]

-

Agami, C., Couty, F., & Smietana, M. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701–2724. [Link]

-

Franco, R., & Cidlowski, J. A. (2012). Esterase, Glutathione S-Transferase and NADPH-Cytochrome P450 Reductase Activity Evaluation in Cacopsylla pyri L. (Hemiptera: Psyllidae) Individual Adults. Insects, 3(4), 1046–1058. [Link]

-

Puri, R. N., & Meister, A. (1983). Transport of glutathione, as gamma-glutamylcysteinylglycyl ester, into liver and kidney. Proceedings of the National Academy of Sciences, 80(17), 5258–5260. [Link]

-

Kumar, S., & El-Faham, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25034–25039. [Link]

-

Schmitt, B., Vicenzi, M., Garrel, C., & Denis, F. M. (2015). Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study. Redox Biology, 6, 198–205. [Link]

-

Wikipedia. Drug metabolism. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Townsend, D. M., & Tew, K. D. (2003). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 4(6), 358–370. [Link]

-

PubChem. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. [Link]

-

Raggi, M. A., Casamenti, G., Mandrioli, R., & Volterra, V. (2000). HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 995–1003. [Link]

-

Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

-

Pharmaffiliates. N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester. [Link]

Sources

- 1. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Preformulation studies of l-glutathione: physicochemical properties, degradation kinetics, and in vitro cytotoxicity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular cysteine and glutathione delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester

Executive Summary

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine; GSH) is the most abundant non-protein thiol in mammalian cells, playing a central role in antioxidant defense, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis.[1] However, its therapeutic and research applications are hampered by poor cellular uptake and rapid degradation in circulation. To circumvent these limitations, chemically modified derivatives have been developed. This guide provides a comprehensive technical overview of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester, a key protected form of glutathione. By masking the reactive amine and carboxyl groups, this derivative exhibits enhanced lipophilicity and stability, rendering it an invaluable tool for researchers in cellular biology and a versatile building block in synthetic chemistry for drug development. We will explore its structure, physicochemical properties, synthesis, and applications, providing field-proven insights and detailed experimental protocols.

Molecular Profile and Physicochemical Properties

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a derivative of glutathione where the N-terminal amine of the glutamate residue is protected by a tert-butyloxycarbonyl (Boc) group, and the two carboxylic acid groups (one on glutamate and one on glycine) are converted to methyl esters.

Chemical Structure:

-

IUPAC Name: methyl (2S)-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate[2]

-

Common Name: N-tert-Boc Glutathione Dimethyl Ester, Boc-GSH(OMe)2

The strategic placement of these protecting groups is critical. The Boc group is an acid-labile protecting group that neutralizes the charge on the N-terminal amine, while the methyl esters mask the negative charges of the carboxylates.[3] This charge masking significantly increases the molecule's lipophilicity, facilitating its passage across cellular membranes—a feat unachievable by the highly polar native GSH.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 120033-58-1 | [4][5][6] |

| Molecular Formula | C₁₇H₂₉N₃O₈S | [4][6][7] |

| Molecular Weight | 435.49 g/mol | [4][6][7] |

| Appearance | White, crystalline solid | [8] |

| Melting Point | 94 °C | [8] |

| Solubility | Soluble in organic solvents like EtOAc, CH₂Cl₂, MeOH | [8] |

Synthesis and Purification: A Validated Approach

The synthesis of N-tert-Boc Glutathione Dimethyl Diester can be reliably achieved in high yield. The most robust and commonly cited method begins with L-glutathione disulfide (GSSG), the oxidized form of glutathione.[8][9][10] This starting material is preferred over GSH because it precludes the need to protect the highly nucleophilic thiol group of the cysteine residue during the initial esterification and amination steps, thus preventing unwanted side reactions.

The overall synthetic strategy involves three key stages:

-

Diesterification: Both pairs of carboxylic acids in GSSG are esterified.

-

N-protection: The two primary amine groups are protected with Boc groups.

-

Disulfide Reduction: The central disulfide bond is cleaved to yield two molecules of the final product.

Below is a diagrammatic representation of this workflow.

Caption: A validated workflow for synthesizing the target compound from GSSG.

Experimental Protocol: Synthesis from GSSG

This protocol is adapted from the peer-reviewed methodology described by Falck et al.[8][9][10]

Step 1: Fischer Esterification of GSSG

-

Causality: This step converts the four carboxylic acid groups of GSSG into methyl esters, increasing solubility in organic solvents for the subsequent step and protecting the carboxylates. Dry methanol and HCl gas are used to drive the equilibrium towards ester formation.

-

Suspend L-glutathione disulfide (GSSG) in dry methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble dry HCl gas through the stirred suspension until the solid dissolves completely, and the solution is saturated.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the GSSG tetramethyl ester hydrochloride salt.

Step 2: N-Boc Protection

-

Causality: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. A mild base like sodium bicarbonate (NaHCO₃) is required to neutralize the hydrochloride salt and deprotonate the amine, facilitating its nucleophilic attack on the Boc₂O.

-

Dissolve the GSSG tetramethyl ester salt from Step 1 in a mixture of THF and water (e.g., 2.4:1 ratio).

-

Add sodium bicarbonate (NaHCO₃) followed by di-tert-butyl dicarbonate (Boc₂O).

-

Stir the biphasic mixture vigorously at room temperature for 24-30 hours.

-

Acidify the solution to pH 3 with concentrated HCl and extract with ethyl acetate (EtOAc).

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain N,N'-di-Boc-GSSG tetramethyl ester as a white solid.[8]

Step 3: Reductive Cleavage of the Disulfide Bond

-

Causality: Tributylphosphine (Bu₃P) is a potent reducing agent used to selectively cleave the disulfide bond. The reaction is performed in a degassed aqueous solvent system to prevent re-oxidation of the resulting thiol by atmospheric oxygen.

-

Dissolve the purified product from Step 2 in a degassed mixture of isopropanol and water (e.g., 2:1 ratio) under an argon atmosphere.

-

Add tributylphosphine (Bu₃P) and stir the solution at room temperature for 4-6 hours.

-

Remove the organic solvent (isopropanol) under reduced pressure.

-

Extract the remaining aqueous solution with dichloromethane (CH₂Cl₂).

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by silica gel column chromatography to yield N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester as a white, crystalline solid.[8]

Applications in Cellular and Pharmaceutical Sciences

The primary value of Boc-GSH(OMe)₂ lies in its ability to act as a cell-permeable precursor to intracellular GSH.

A. Investigating Cellular Redox Homeostasis

The balance between reduced GSH and its oxidized form (GSSG) is a critical indicator of the cellular redox state.[1][11][12] Researchers use Boc-GSH(OMe)₂ to artificially elevate intracellular GSH levels, enabling the study of downstream effects on signaling pathways, cell proliferation, and apoptosis.[11] Once inside the cell, non-specific intracellular esterases and mild acidic conditions in certain compartments can cleave the protecting groups, liberating active GSH where it is needed.

This process allows for the direct investigation of glutathione's role in mitigating oxidative stress induced by various stimuli, such as reactive oxygen species (ROS) or xenobiotics.[13][14]

Caption: Mechanism of intracellular GSH delivery via a protected derivative.

B. Versatile Synthetic Building Block

In drug development and medicinal chemistry, Boc-GSH(OMe)₂ serves as a crucial intermediate.[8][9][10] The free thiol group is a potent nucleophile, ready to be conjugated to electrophilic molecules. This is particularly relevant for synthesizing:

-

Metabolites: Creating authentic standards of drug-glutathione conjugates for metabolic studies.

-

Enzyme Inhibitors: Designing inhibitors for glutathione-S-transferases (GSTs) or other enzymes involved in drug resistance, which is a significant issue in cancer therapy.[15][16]

-

Prodrugs: Attaching a therapeutic agent to the thiol group, using glutathione as a carrier to target cells with high GST activity.

Deprotection Strategies

To liberate the native glutathione molecule from its protected form for analytical or other purposes, a two-step deprotection is required.

-

Boc Group Removal: The Boc group is efficiently removed under acidic conditions.[3] Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) for 30-60 minutes at room temperature is typically sufficient.

-

Ester Hydrolysis (Saponification): The methyl esters are cleaved by base-catalyzed hydrolysis. This can be achieved using a mild base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent system (e.g., THF/water).

It is crucial to perform these steps sequentially, as the free amine generated after Boc removal could potentially interfere with the saponification step if not properly protonated.

Conclusion

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is more than just a protected molecule; it is a sophisticated tool that unlocks new research avenues previously hindered by the inherent physicochemical limitations of glutathione. Its rational design provides enhanced stability and cell permeability, making it an indispensable reagent for probing the intricate roles of glutathione in cellular redox biology. Furthermore, its utility as a synthetic intermediate provides a robust platform for the development of novel therapeutics and metabolic standards. The reliable synthetic protocols and clear applications outlined in this guide underscore its importance for scientists and drug development professionals aiming to harness the full potential of nature's master antioxidant.

References

-

Falck, J. R., Sangras, B., & Capdevila, J. H. (2007). Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks. Bioorganic & Medicinal Chemistry, 15(2), 1062–1066. [Link]

-

Falck, J. R., Sangras, B., & Capdevila, J. H. (2007). Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks. PubMed. [Link]

-

Falck, J. R., Sangras, B., & Capdevila, J. H. (2007). Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. ResearchGate. [Link]

-

Scilit. Preparation of N- Boc l-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. Scilit. [Link]

-

Pharmaffiliates. N-tert-Boc Glutathione Dimethyl Ester. Pharmaffiliates. [Link]

-

Alshammari, F. M., & Al-Dhafiri, K. S. (2025). Exploring the Safety and Efficacy of Glutathione Supplementation for Skin Lightening: A Narrative Review. Cureus. [Link]

-

Li, J., et al. (2021). Nano-Drug Design Based on the Physiological Properties of Glutathione. MDPI. [Link]

-

Pharmaffiliates. N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester. Pharmaffiliates. [Link]

-

Ilari, A., et al. (2020). Glutatione conjugates and their synthetic derivates as inhibitors of glutathione-dependent enzymes involved in cancer and drug resistance. ResearchGate. [Link]

-

Liu, L., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. ACS Bioconjugate Chemistry. [Link]

-

Waxman, D. J. (1998). Importance of glutathione and associated enzymes in drug response. Semantic Scholar. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Gapper, L. W., & S. W. Jones. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. PubMed Central. [Link]

-

Gara, E., et al. (2023). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. PubMed Central. [Link]

-

Aoyama, K., & Nakaki, T. (2013). Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1). MDPI. [Link]

-

Gara, E., et al. (2023). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. ResearchGate. [Link]

-

Pompella, A., et al. (2014). Glutathione: new roles in redox signaling for an old antioxidant. PubMed Central. [Link]

-

Requejo, R., et al. (2023). Reduced Nucleotides, Thiols and O2 in Cellular Redox Balance: A Biochemist's View. MDPI. [Link]

-

Gicquel, M., et al. (2013). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

Sources

- 1. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) [mdpi.com]

- 2. N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester [lgcstandards.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. N-tert-Butyloxycarbonyl Glutathione DiMethyl Diester | 120033-58-1 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glutathione: new roles in redox signaling for an old antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Importance of glutathione and associated enzymes in drug response. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester

Introduction: The Strategic Importance of Protected Glutathione Derivatives in Research and Development

Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine, GSH), a ubiquitous tripeptide in most living organisms, is a cornerstone of cellular defense and redox signaling.[1] Its central role in detoxification, antioxidant defense, and various metabolic pathways makes it and its derivatives highly valuable molecules in pharmaceutical and biomedical research.[1] However, the inherent reactivity of its functional groups—the thiol of cysteine, the N-terminal amine of glutamate, and two carboxylic acids—necessitates the use of protecting groups to achieve regioselective modifications for the synthesis of targeted analogs and conjugates.[2]

N-tert-Butyloxycarbonyl (Boc) protected glutathione esters are particularly valuable intermediates. The Boc group provides robust, acid-labile protection for the amine, while esterification of the carboxylic acids enhances solubility in organic solvents and allows for further chemical manipulation.[2][3] N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester, specifically, is a versatile building block for synthesizing a wide array of glutathione S-conjugates and other derivatives for applications in drug development, toxicology studies, and as probes for investigating enzymatic mechanisms.[2][3] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this key intermediate, delving into the rationale behind the chosen methodologies and offering practical insights for successful execution.

Synthetic Strategy: A Multi-step Approach to Selective Protection

The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is most effectively achieved through a multi-step sequence that addresses the selective protection of the various functional groups. A common and reliable strategy involves:

-

Esterification of the Carboxylic Acids: The two carboxylic acid groups of glutathione are first converted to their corresponding methyl esters.

-

N-terminal Amine Protection: The primary amine of the glutamyl residue is then protected with a tert-butyloxycarbonyl (Boc) group.

An alternative and often preferred starting point is the use of oxidized glutathione (glutathione disulfide, GSSG). This approach circumvents potential side reactions involving the highly reactive thiol group of the cysteine residue during the initial steps.[2][3][4] The disulfide bond can then be cleaved in a subsequent step to yield the desired thiol-containing product.

Visualizing the Synthesis: A Step-by-Step Workflow

To provide a clear visual representation of the synthetic pathway, the following diagram outlines the key transformations.

Caption: Synthetic workflow for N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to the synthesis, purification, and characterization of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester.

Part 1: Synthesis of Glutathione Disulfide Tetramethyl Ester

The initial step focuses on the Fischer esterification of both carboxylic acid groups of glutathione disulfide.[2][3] Using methanolic HCl is a classic and effective method for this transformation.

Protocol:

-

Suspend L-glutathione disulfide (GSSG) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred suspension. The reaction is typically continued for several hours at 0 °C and then allowed to warm to room temperature and stirred for an extended period (e.g., 24-48 hours) to ensure complete esterification.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess HCl under reduced pressure to yield the crude glutathione disulfide tetramethyl ester dihydrochloride salt. This product is often used in the next step without further purification.[2]

Part 2: N-terminal Boc Protection

With the carboxylic acids protected as methyl esters, the next step is the selective protection of the N-terminal amine groups with the Boc group using di-tert-butyl dicarbonate (Boc)₂O.[5][6]

Protocol:

-

Dissolve the crude glutathione disulfide tetramethyl ester dihydrochloride salt in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.[2]

-

Add a base, such as sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride salt and create the appropriate pH for the reaction.[2]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir vigorously at room temperature.

-

The reaction is typically monitored by TLC. Once the starting material is consumed, the reaction mixture is worked up.

-

The workup usually involves adjusting the pH, followed by extraction with an organic solvent like ethyl acetate.[2]

-

The combined organic layers are then washed, dried, and concentrated under reduced pressure.

-

The crude N,N'-di-Boc-glutathione disulfide tetramethyl ester can be purified by silica gel column chromatography.[2]

Part 3: Reductive Cleavage of the Disulfide Bond

The final step involves the reduction of the disulfide bond to yield the free thiol of the cysteine residue. Tributylphosphine is an effective reducing agent for this purpose.[2][3]

Protocol:

-

Dissolve the purified N,N'-di-Boc-glutathione disulfide tetramethyl ester in a degassed solvent system, such as a mixture of isopropanol and water.[2]

-

Add tributylphosphine to the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent re-oxidation of the thiol.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, the reaction mixture is worked up. This typically involves removing the organic solvent and extracting the aqueous phase with a suitable organic solvent like dichloromethane.[2]

-

The combined organic extracts are washed, dried, and concentrated.

-

The final product, N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester, can be purified by silica gel column chromatography to yield a white solid.[2]

Quantitative Data Summary

The following table summarizes typical reagent quantities and expected yields for the synthesis. Note that these are representative values and may require optimization based on specific laboratory conditions and scale.

| Step | Starting Material | Reagents | Solvent(s) | Typical Yield |

| 1. Esterification | L-Glutathione Disulfide | Anhydrous Methanol, Dry HCl gas | Methanol | Quantitative (used crude) |

| 2. Boc Protection | Glutathione Disulfide Tetramethyl Ester Dihydrochloride | (Boc)₂O, NaHCO₃ | THF/Water | ~75%[2] |

| 3. Disulfide Reduction | N,N'-di-Boc-Glutathione Disulfide Tetramethyl Ester | Tributylphosphine | Isopropanol/Water | ~72%[2] |

Characterization and Quality Control

Confirmation of the structure and purity of the final product is crucial. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the Boc group, the methyl esters, and the characteristic peaks of the amino acid residues of glutathione.[7][8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the synthesized compound.

-

Thin Layer Chromatography (TLC): TLC is used throughout the synthesis to monitor reaction progress and assess the purity of the isolated products.

-

Melting Point: A sharp melting point is indicative of a pure crystalline solid.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The Fischer esterification step requires anhydrous conditions to prevent hydrolysis of the ester product. Ensure that the methanol is dry and that the HCl gas is passed through a drying agent.

-

Inert Atmosphere: During the disulfide reduction, maintaining an inert atmosphere is critical to prevent the newly formed thiol from re-oxidizing to the disulfide.

-

Purification: Silica gel chromatography is generally effective for purification. The choice of eluent system will need to be optimized for each step to achieve good separation.

-

Side Reactions: In an alternative approach starting from reduced glutathione (GSH), esterification can lead to a mixture of products, including monoesters and diesters.[10][11] Starting with GSSG minimizes this issue.

Conclusion

The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a well-established process that provides a versatile intermediate for a wide range of applications in drug development and biomedical research. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce this valuable compound in good yield and high purity. The strategic use of protecting groups, starting with the disulfide form of glutathione, ensures a controlled and efficient synthetic route. Careful monitoring of the reactions and rigorous purification and characterization are paramount to obtaining a product of the required quality for subsequent applications.

References

-

Falck, J.R., Sangras, B., & Capdevila, J.H. (2007). Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks. Bioorganic & Medicinal Chemistry, 15(2), 1062-1066. [Link]

-

PubMed. (2007). Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks. PubMed. [Link]

-

Fairweather, V., et al. (Date not available). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. PMC - NIH. [Link]

-

Biochemical Journal. (1991). Esterification of reduced glutathione. Portland Press. [Link]

-

Yazaki, M., et al. (2026). Acid-catalyzed esterification and biotin/fluorescent labeling of glutathione polysulfides based on stability under heating and pH change. RSC Publishing. [Link]

-

PMC - NIH. (Date not available). Esterification of reduced glutathione. PMC - NIH. [Link]

-

PubMed. (Date not available). Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form. PubMed. [Link]

-

PubMed. (Date not available). Synthesis of glutathione C60 derivative and its protective effect on hydrogen peroxide-induced apoptosis in rat pheochromocytoma cells. PubMed. [Link]

-

Scilit. (2006). Preparation of N- Boc l-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. Scilit. [Link]

-

ResearchGate. (2025). Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks | Request PDF. ResearchGate. [Link]

-

PubMed. (1994). Preparation and properties of glutathione diethyl ester and related derivatives. PubMed. [Link]

-

Innovations in Pharmaceutical Technology. (2025). Innovations in Glutathione Production Biosynthesis and Synthetic Methods. Innovations in Pharmaceutical Technology. [Link]

- Google Patents. (Date not available). CN107573402A - A kind of synthetic method of glutathione.

-

PubMed Central. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. PubMed Central. [Link]

-

MDPI. (2019). Highly Efficient Synthesis of Glutathione via a Genetic Engineering Enzymatic Method Coupled with Yeast ATP Generation. MDPI. [Link]

-

PubMed - NIH. (Date not available). In vitro formation of glutathione conjugates of the dimethylester of bilirubin. PubMed - NIH. [Link]

-

Wikipedia. (Date not available). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Fisher Scientific. (Date not available). Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Organic Syntheses. (Date not available). 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

ACS Publications. (2019). Large-Scale Preparation of N-Butanoyl-l-glutathione (C4-GSH). ACS Publications. [Link]

-

The Royal Society of Chemistry. (Date not available). Studies on the Reaction of Glutathione and Formaldehyde using NMR. The Royal Society of Chemistry. [Link]

-

TSI Journals. (Date not available). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

-

PMC - NIH. (2022). Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. PMC - NIH. [Link]

-

ResearchGate. (2022). (PDF) Hydrogen–Deuterium Addition and Exchange in N -Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ResearchGate. [Link]

-

Organic Syntheses. (Date not available). L-Proline - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. rsc.org [rsc.org]

- 8. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Esterification of reduced glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester molecular weight

An In-Depth Technical Guide to N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester

Abstract

This technical guide provides a comprehensive overview of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester, a pivotal derivative of L-Glutathione (GSH) for advanced research and development applications. We will delve into its molecular characteristics, detailed synthesis protocols, and its strategic importance as a versatile synthetic building block. This document is intended for researchers, chemists, and drug development professionals who require a deeper understanding of how chemically modified glutathione analogues can be leveraged to study cellular biochemistry and synthesize novel S-glutathione conjugates.

Introduction: The Rationale for Modifying Glutathione

L-Glutathione (GSH), the tripeptide γ-L-glutamyl-L-cysteinyl-glycine, is the most abundant low-molecular-weight thiol within mammalian cells and a cornerstone of cellular defense.[1][2] It plays indispensable roles in antioxidant protection, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[2][3] However, the direct use of GSH in many experimental and synthetic applications is hampered by two primary factors:

-

Poor Cellular Permeability: As a charged, hydrophilic molecule, GSH is not efficiently transported across cell membranes.[4][5]

-

Multiple Reactive Sites: The presence of two carboxylic acids, a primary amine, and a thiol group complicates site-specific chemical modifications.

To overcome these limitations, researchers have developed protected and esterified derivatives. Esterification of the carboxyl groups, typically to dimethyl or diethyl esters, neutralizes the negative charges, increasing lipophilicity and enhancing the molecule's ability to cross cellular membranes.[4][5][6]

The addition of an N-tert-Butyloxycarbonyl (Boc) group serves as a crucial strategic step. The Boc group is an acid-labile protecting group that masks the nucleophilicity of the γ-glutamyl amine.[7] This protection is essential for preventing unwanted side reactions during subsequent chemical manipulations, particularly those targeting the highly reactive thiol group.[1][8]

Consequently, N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester emerges as a superior intermediate: a cell-permeable, amine-protected form of glutathione perfectly suited for use as a versatile building block in complex organic synthesis.[1][9]

Core Molecular Profile

A clear understanding of the fundamental physicochemical properties is the starting point for any laboratory application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 435.49 g/mol | [10] |

| Chemical Formula | C₁₇H₂₉N₃O₈S | [10] |

| CAS Number | 120033-58-1 | [10] |

| Appearance | White, crystalline solid | [1] |

| Melting Point | 94 °C | [1] |

Synthesis and Purification Protocol

The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a multi-step process that requires careful control of reaction conditions. The most reliable and efficient method starts from L-glutathione disulfide (GSSG), the oxidized form of glutathione, to temporarily protect the thiol groups from side reactions during the initial steps.[1][9][11]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-Boc Glutathione Dimethyl Diester from GSSG.

Step-by-Step Methodology

Step 1: Fischer Esterification of GSSG

-

Rationale: This classic acid-catalyzed reaction converts both pairs of carboxylic acids on the GSSG molecule into methyl esters, neutralizing their charge. Using GSSG prevents the free thiol of GSH from interfering.

-

Suspend L-glutathione disulfide (1 equivalent) in anhydrous methanol (approx. 80-100 mL per 10 mmol of GSSG) in a flask equipped with a gas inlet tube and magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred suspension until the solution is saturated.[1]

-

Seal the flask and continue stirring at 0 °C for 72-80 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Remove all volatile components under reduced pressure (in vacuo) to yield the crude tetramethyl ester dihydrochloride salt as a colorless gum. This crude product is typically used directly in the next step without further purification.[1]

Step 2: N-tert-Butyloxycarbonyl (Boc) Protection

-

Rationale: Di-tert-butyl dicarbonate (Boc₂O) reacts with the primary amines in the presence of a mild base to form the stable Boc-carbamate, effectively protecting the amine groups.

-

Dissolve the crude tetramethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃, approx. 4.5 equivalents) to neutralize the hydrochloride salt and act as the base.

-

Add Boc₂O (2.2 equivalents) to the solution and stir vigorously at room temperature for 15-20 hours.[1]

-

Extract the aqueous solution with an organic solvent such as ethyl acetate (EtOAc).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Bis-N-Boc protected disulfide.

Step 3: Reductive Cleavage of the Disulfide Bond

-

Rationale: A phosphine-based reducing agent, such as tributylphosphine (n-Bu₃P), is used to selectively and efficiently cleave the disulfide bond, yielding two molecules of the desired thiol product.

-

Dissolve the crude product from Step 2 in a degassed solvent mixture of isopropanol and water (typically 2:1 v/v).[1]

-

Under an inert atmosphere (e.g., argon), add tributylphosphine (n-Bu₃P, approx. 1.7 equivalents) to the solution.

-

Stir the reaction at room temperature for 4-6 hours until the disulfide is fully consumed.

-

Remove the isopropanol in vacuo. Extract the remaining aqueous solution with dichloromethane (CH₂Cl₂).[1]

-

Combine the organic extracts, wash with water, dry over Na₂SO₄, and concentrate to yield the crude final product.

Step 4: Purification

-

Rationale: Silica gel column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, reagents (like tributylphosphine oxide), and any minor by-products.

-

The residue from Step 3 is purified by flash column chromatography on silica gel.[1]

-

A suitable eluent system, such as a gradient of methanol in dichloromethane, is used to isolate the product.

-

Fractions containing the pure product are combined and concentrated in vacuo to yield N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester as a white, crystalline solid.[1]

Alternative Route: An alternative synthesis involves the direct esterification and Boc-protection of L-glutathione (GSH). However, this method is known to produce a small quantity of an S-Boc protected by-product, which necessitates careful chromatographic separation.[1][9]

Applications in Research and Drug Development

The unique combination of a protected amine and esterified carboxylates makes this molecule a highly valuable tool for several advanced applications.

Logical Framework for Application

Caption: The strategic modification of GSH unlocks advanced research applications.

-

Synthesis of S-Glutathione Conjugates: This is the primary application. The detoxification of many pharmaceuticals and xenobiotics involves their conjugation to the thiol group of glutathione, a reaction often catalyzed by Glutathione S-transferases (GSTs).[12] Synthesizing these specific drug-GSH conjugates is essential for metabolism studies, toxicity screening, and developing analytical standards. N-Boc Glutathione Dimethyl Diester provides a stable and reactive thiol for precise conjugation with electrophilic drug metabolites in a controlled, non-aqueous environment.[1][13]

-

Peptide Synthesis and Library Development: The Boc-protected amine and esterified carboxylates allow this tripeptide to be used as a building block in solid-phase or solution-phase peptide synthesis.[1][8] It enables the incorporation of the complete glutathione moiety into larger peptide structures to create novel bioactive molecules or libraries for screening.

-

Pro-drug and Drug Delivery Research: While glutathione ethyl ester is more commonly studied for directly increasing intracellular GSH, the fundamental principle of using esters to enhance bioavailability applies here.[5][6][14] This molecule can be used in foundational research to design more complex glutathione-based pro-drugs or GSH-responsive drug delivery systems, where drugs are linked via a disulfide bond and released in the highly reducing intracellular environment.[15]

Conclusion

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is more than just a derivative; it is a strategically engineered tool that circumvents the inherent limitations of native glutathione for chemical synthesis. By protecting the amine and neutralizing the carboxyl groups, it unmasks the synthetic potential of the cysteine thiol, enabling precise and efficient construction of S-conjugates and other complex molecules. Its synthesis, though multi-stepped, is robust and yields a stable, crystalline product. For any research program focused on drug metabolism, peptide chemistry, or the intricate biochemistry of glutathione, this compound represents an indispensable asset for achieving experimental goals with clarity and precision.

References

-

Falck, J. R., Sangras, B., & Capdevila, J. H. (2007). Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks. Bioorganic & Medicinal Chemistry, 15(2), 1062–1066. [Link]

-

Falck, J. R., Sangras, B., & Capdevila, J. H. (2007). Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks. PubMed. [Link]

-

Forman, H. J., Zhang, H., & Rinna, A. (2009). Glutathione: overview of its protective roles, measurement, and biosynthesis. Molecular aspects of medicine, 30(1-2), 1–12. [Link]

-

Falck, J. R., Sangras, B., & Capdevila, J. H. (2007). Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. ResearchGate. [Link]

-

Forman, H. J., Zhang, H., & Rinna, A. (2009). Glutathione: Overview of its protective roles, measurement, and biosynthesis. PMC. [Link]

-

Zeevalk, G. D., Manzini, M. C., & Bernard, L. P. (2007). Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson's disease. PubMed Central. [Link]

-

Falck, J. R., Sangras, B., & Capdevila, J. H. (2006). Preparation of N- Boc l-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. Scilit. [Link]

-

Ricci, G., et al. (2013). Glutathione ethyl ester supplementation during pancreatic islet isolation improves viability and transplant outcomes in a murine model. SciSpace. [Link]

-

Ighodaro, O. M., & Akinloye, O. A. (2018). Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions. Journal of Amino Acids. [Link]

-

Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Anderson, M. E. (1989). Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form. PubMed. [Link]

-

Schadt, S., et al. (2017). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Drug Discovery Today. [Link]

-

Defoy, T., et al. (2012). Evaluation of Deuterium Labeled and Unlabeled Bis-methyl Glutathione Combined with Nano liquid Chromatography Mass Spectrometry to Screen and Characterize Reactive Drug Metabolites. ResearchGate. [Link]

Sources

- 1. Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form [pubmed.ncbi.nlm.nih.gov]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester: A Versatile Building Block in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-tert-Butyloxycarbonyl (Boc) Glutathione Dimethyl Diester is a pivotal synthetic intermediate that provides researchers with a strategically protected form of glutathione, the most abundant endogenous antioxidant in mammalian cells. This guide delves into the synthesis, chemical properties, and diverse applications of this versatile building block. We will explore its critical role in the preparation of S-glutathione conjugates, peptide synthesis, and the development of novel glutathione analogues for therapeutic applications. Detailed, field-tested protocols for its synthesis and subsequent deprotection are provided, underpinned by mechanistic insights to empower researchers in their experimental design. This document serves as a comprehensive technical resource for scientists leveraging this compound to advance their research in medicinal chemistry, biochemistry, and drug development.

Introduction: The Strategic Advantage of Protecting Glutathione

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine, GSH) is a tripeptide of immense biological significance.[1] Its ubiquitous presence in living organisms is a testament to its central role in a myriad of physiological processes, including the detoxification of xenobiotics, maintenance of redox homeostasis, and immune function.[2][3] The chemical reactivity of glutathione, particularly its nucleophilic thiol group, is key to its biological function but presents a significant challenge in its direct use in complex chemical syntheses.

To harness the synthetic potential of the glutathione scaffold, strategic protection of its reactive functional groups—the N-terminal amine, the thiol of the cysteine residue, and the two carboxylic acids—is imperative. N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester emerges as a well-designed synthetic tool where the N-terminal amine is protected by a Boc group, and the carboxylic acids of the glutamate and glycine residues are converted to methyl esters. This strategic protection scheme renders the thiol group of the cysteine residue as the primary site for selective functionalization, making it an invaluable precursor for a wide range of synthetic transformations.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is fundamental for its effective use in synthesis, purification, and characterization.

| Property | Value | Source |

| CAS Number | 120033-58-1 | [4][5][6] |

| Molecular Formula | C₁₇H₂₉N₃O₈S | [7] |

| Molecular Weight | 435.49 g/mol | [7] |

| Appearance | White to off-white solid | |

| IUPAC Name | methyl (2S)-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [8] |

| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-L-γ-glutamyl-L-cysteinyl-glycine Dimethyl Ester, N-Boc-Glutathione Dimethyl Ester | [5][6][9] |

Characterization: The identity and purity of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester are typically confirmed using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.[10]

Synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester

The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester can be achieved through a multi-step process, with a common and efficient route starting from glutathione disulfide (GSSG).[1][10] This approach is often preferred as it circumvents the need to protect the thiol group in the initial stages.

Synthetic Strategy Overview

The overall synthetic workflow involves three key transformations:

-

Fischer Esterification: The four carboxylic acid groups of GSSG are converted to their corresponding methyl esters.

-

N-Boc Protection: The two primary amine groups of the glutamyl residues are protected with a tert-butyloxycarbonyl (Boc) group.

-

Disulfide Bond Reduction: The disulfide bond is cleaved to yield two molecules of the desired product.

Caption: Synthetic workflow for N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Step 1: Fischer Esterification of Glutathione Disulfide

-

Suspend L-glutathione disulfide (GSSG) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the suspension until saturation.

-

Allow the reaction to stir at 0 °C for 72-96 hours, monitoring the dissolution of GSSG.

-

Remove the solvent under reduced pressure to obtain the crude tetramethyl ester dihydrochloride salt as a colorless gum. This intermediate is typically used in the next step without further purification.

Step 2: N-Boc Protection

-

Dissolve the crude tetramethyl ester dihydrochloride salt in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃) to neutralize the HCl salt and create a basic environment.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir vigorously at room temperature for 18-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, adjust the pH to ~3 with concentrated HCl and extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield bis-N-Boc-glutathione tetramethyl ester disulfide as a white solid.

Step 3: Disulfide Bond Reduction

-

Dissolve the bis-N-Boc-glutathione tetramethyl ester disulfide in a degassed mixture of isopropanol and water.

-

Bubble argon through the solution for 15-20 minutes to ensure an inert atmosphere.

-

Add tributylphosphine (Bu₃P) dropwise to the solution and stir at room temperature for 4-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Remove the isopropanol under reduced pressure and extract the aqueous residue with dichloromethane.

-

Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester as a white, crystalline solid.

Applications in Synthetic Chemistry

The strategic placement of protecting groups in N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester makes it a highly valuable tool for a range of synthetic applications.

Synthesis of S-Glutathione Conjugates

A primary application of this building block is in the synthesis of S-glutathione conjugates.[1][10] These conjugates are important metabolites of xenobiotics and endogenous compounds, and their synthesis is crucial for toxicological studies and for understanding metabolic pathways. The free thiol group allows for direct reaction with electrophilic substrates, such as alkyl halides, epoxides, and Michael acceptors, to form the desired S-conjugates.

Caption: General scheme for the synthesis of S-glutathione conjugates.

Peptide Synthesis

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester can also be incorporated into peptide sequences.[1] The free thiol group can be further protected with an orthogonal protecting group if necessary, and the C-terminal methyl ester can be saponified to the free carboxylic acid for coupling to the N-terminus of a growing peptide chain. The use of Boc protection in peptide synthesis, known as Boc-SPPS (Solid-Phase Peptide Synthesis), is a well-established methodology.[11][12][13]

Development of Glutathione Analogues

The modification of the glutathione scaffold is a promising strategy in drug development.[2][14] Glutathione analogues are being investigated for their potential to modulate glutathione-dependent enzymes, such as glutathione S-transferases (GSTs), which are often implicated in drug resistance.[15] N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester serves as a versatile starting material for the synthesis of these analogues, allowing for modifications at the thiol position to create targeted inhibitors or probes.[16]

Deprotection Strategies

The removal of the protecting groups from N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester and its derivatives is a critical step in the synthesis of the final target molecules. The choice of deprotection conditions depends on the stability of the S-substituent and any other functional groups present in the molecule.

N-Boc Deprotection

The Boc group is acid-labile and is typically removed under acidic conditions.[17]

Common Reagents:

-

Trifluoroacetic acid (TFA): A solution of 20-50% TFA in dichloromethane (DCM) is commonly used.[18][19]

-

Hydrogen chloride (HCl): A 4M solution of HCl in dioxane or ethyl acetate is another effective reagent.[18]

-

Oxalyl chloride in methanol: This provides a mild deprotection method.[20]

Protocol for N-Boc Deprotection with TFA:

-

Dissolve the N-Boc protected compound in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a pre-chilled solution of TFA in DCM dropwise.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a mild base.

Methyl Ester Saponification